molecular formula C5H7N3S B096130 3-Amino-4-mercapto-6-methylpyridazine CAS No. 18591-81-6

3-Amino-4-mercapto-6-methylpyridazine

Cat. No. B096130
CAS RN: 18591-81-6
M. Wt: 141.2 g/mol
InChI Key: JTHLLGLZDYRCRX-UHFFFAOYSA-N
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Description

3-Amino-4-mercapto-6-methylpyridazine is a chemical compound that has been studied for its efficiency in acute and subacute inflammation models . It has been compared with standard pharmaca, and the results suggest that its activity spectrum is similar to that of acetylsalicylic acid .


Molecular Structure Analysis

The molecular formula of 3-Amino-4-mercapto-6-methylpyridazine is C5H7N3S . It has a molecular weight of 141.2 g/mol

Scientific Research Applications

  • Central Nervous System Depressant Activities : A study found that derivatives of 3-Amino-4-mercapto-6-methylpyridazine exhibited central nervous system depressant activities in rats and mice, suggesting potential applications in treating neurological disorders (Okafor, Steenberg, & Buckley, 1982).

  • Facile Synthesis of Heterocyclic Compounds : Research demonstrates the use of 3-Amino-4-mercapto-6-methylpyridazine in the synthesis of various heterocyclic compounds, indicating its utility in chemical synthesis and pharmaceutical research (Vahedi, Rajabzadeh, & Farvandi, 2010).

  • Antimicrobial Agents : A study on the derivatives of 3-Amino-4-mercapto-6-methylpyridazine showed excellent in vitro effects on pathogenic bacteria, highlighting its potential as an antimicrobial agent (Horie, 1963).

  • Anti-Inflammatory Effects : Research compared the efficiency of 3-Amino-4-mercapto-6-methylpyridazine with standard pharmaceuticals in rat models of inflammation, revealing its anti-inflammatory properties (Bluth, 1982).

  • Anticancer Activity : Some studies indicate significant anticancer activities of compounds synthesized using 3-Amino-4-mercapto-6-methylpyridazine, especially against various cancer cell lines (Saad & Moustafa, 2011).

  • Antibacterial and Antifungal Activities : Research on 1,2,4-triazine derivatives of 3-Amino-4-mercapto-6-methylpyridazine revealed antibacterial and antifungal activities, showcasing its potential in developing new antimicrobial agents (El‐Brollosy, 2000).

  • Microwave Assisted Synthesis : Studies also show the application of 3-Amino-4-mercapto-6-methylpyridazine in rapid and efficient microwave-assisted synthesis of new fused heterobicyclic nitrogen systems, which have implications in pharmaceutical chemistry (Saad, Youssef, & Mosselhi, 2011).

  • Analgesic Properties : Research has characterized the analgesic properties of 3-Amino-4-mercapto-6-methylpyridazine, comparing it with standard pain-relieving pharmaca (Bluth, 1982).

properties

IUPAC Name

3-amino-6-methyl-1H-pyridazine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-3-2-4(9)5(6)8-7-3/h2H,1H3,(H2,6,8)(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHLLGLZDYRCRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)C(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171813
Record name 3-Amino-4-mercapto-6-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-mercapto-6-methylpyridazine

CAS RN

18591-81-6
Record name 3-Amino-4-mercapto-6-methylpyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018591816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-mercapto-6-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
R Bluth - Die Pharmazie, 1982 - europepmc.org
The induction of fever in the rat by means of yeast homogenates was used to evaluate the antipyretic activity of several pharmaca. Apart from 3-amino-4-mercapto-6-methylpyridazine (1…
Number of citations: 5 europepmc.org
R Bluth - Die Pharmazie, 1982 - europepmc.org
… (writhing syndrome, electrical stimulation of the root of the tail, tail-flick test and hot-plate test), the author studied the analgetic activities of 3-amino-4-mercapto-6-methylpyridazine (1; …
Number of citations: 2 europepmc.org
R Bluth - Die Pharmazie, 1982 - europepmc.org
… The author compared the efficiency of 3-amino-4-mercapto-6-methylpyridazine (1; pyridazine S1) and some standard pharmaca by means of acute and subacute inflammation models. …
Number of citations: 2 europepmc.org
R Bluth - Die Pharmazie, 1981 - europepmc.org
… Of the 17 compounds tested, the sulphur-containing derivative 3-amino-4-mercapto-6-methylpyridazine (17) has been found to be the most active one. The relatively great effectiveness …
Number of citations: 13 europepmc.org
R Bluth - Die Pharmazie, 1982 - europepmc.org
… Furthermore, the analgetic and antiphlogistic screening methods revealed that one of these 3 compounds, 3-amino-4-mercapto-6-methylpyridazine (1), is particularly active. The …
Number of citations: 2 europepmc.org
R Bluth - Die Pharmazie, 1982 - europepmc.org
… of one of these compounds, 3-amino-4-mercapto-6-methylpyridazine, seem justified. … [Characterization of the analgetic properties of 3-amino-4-mercapto-6-methylpyridazine as …
Number of citations: 5 europepmc.org
BR Madan, A Al-Motrefi - Research communications in chemical …, 1987 - europepmc.org
L-leucinamide hydrochloride, an amino acid derivative, was found to share the ability of phenylbutazone in attenuating the phlogistic response induced by intraplantar injection of …
Number of citations: 4 europepmc.org
D Frechilla, B Lasheras, M Ucelay, E Parrondo… - Arzneimittel …, 1990 - europepmc.org
Anti-inflammatory activity of some copper (II) neutral complexes and complexated salts on different animal models of inflammation has been investigated. In a preliminary screening 5 …
Number of citations: 9 europepmc.org
K Militzer, H Hirche - Arzneimittel-forschung, 1981 - europepmc.org
A number of anti-inflammatory substances and cyclophosphamide were tested for their anti-inflammatory activity on a modified carrageenin-tragacanth-induced oedema of the rat paw. …
Number of citations: 2 europepmc.org
CH Weischer - Arzneimittel-forschung, 1976 - europepmc.org
The protective effect on mast cells of some non-steroid antiphlogistics in the carrageenin-induced edema of the rat hind paw was studied with histological methods. The number of the …
Number of citations: 4 europepmc.org

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